Cas no 878671-98-8 (Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate)

Il composto Methyl 2-((5-amino-4-(4-ciclopropilnaftalen-1-il)-4H-1,2,4-triazol-3-il)tio)acetato è un derivato dell'1,2,4-triazolo con una struttura complessa che combina un nucleo naftalenico sostituito con un gruppo ciclopropile e una funzionalità tioacetato. La presenza del gruppo amminico in posizione 5 del triazolo conferisce reattività per ulteriori modifiche chimiche, mentre il gruppo estere metilico offre versatilità nelle applicazioni sintetiche. La struttura naftalenica ciclopropil-sostituita contribuisce alla rigidità molecolare e può influenzare le proprietà elettroniche del composto. Questo prodotto è potenzialmente utile come intermedio nella sintesi di composti eterociclici più complessi, con possibili applicazioni nello sviluppo di farmaci o materiali funzionali. La combinazione di gruppi funzionali reattivi lo rende adatto per reazioni di condensazione, sostituzione nucleofila e formazione di legami carbonio-eteroatomo.
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate structure
878671-98-8 structure
Nome del prodotto:Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Numero CAS:878671-98-8
MF:C18H18N4O2S
MW:354.426122188568
MDL:MFCD22580360
CID:2110988
PubChem ID:59763691

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
    • Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • methyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate
    • CNGKUBCPRFRNDC-UHFFFAOYSA-N
    • BCP24106
    • AK543084
    • methyl 2-[[5-am
    • Acetic acid, [[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester (9CI)
    • Methyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetate
    • DS-19192
    • methyl 2-{[4-(4-cyclopropylnaphthalen-1-yl)-5-imino-1H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • MFCD22580360
    • 878671-98-8
    • methyl 2-{[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl}acetate
    • Acetic acid,2-((5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)-, methyl ester
    • AKOS027461071
    • DA-33158
    • CS-0012743
    • methyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
    • SCHEMBL250383
    • Methyl2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • C18H18N4O2S
    • methyl 2-{[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • SC5066
    • MDL: MFCD22580360
    • Inchi: 1S/C18H18N4O2S/c1-24-16(23)10-25-18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3,(H2,19,20)
    • Chiave InChI: CNGKUBCPRFRNDC-UHFFFAOYSA-N
    • Sorrisi: O=C(CSC1N(C2C3C(=CC=CC=3)C(C3CC3)=CC=2)C(N)=NN=1)OC

Proprietà calcolate

  • Massa esatta: 354.11504700g/mol
  • Massa monoisotopica: 354.11504700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 490
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 108
  • XLogP3: 3.7

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280-P305+P351+P338
  • Condizioni di conservazione:Keep in dark place,Inert atmosphere,2-8°C

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D759165-5g
Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
878671-98-8 95%
5g
$340 2023-05-17
Chemenu
CM140115-5g
methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 95+%
5g
$338 2021-08-05
Ambeed
A287973-250mg
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
250mg
$10.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GR089-5g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
5g
1224.0CNY 2021-07-12
abcr
AB487287-1g
Methyl 2-(5-amino-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate; .
878671-98-8
1g
€111.70 2025-02-17
Aaron
AR00H3G9-1g
Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
878671-98-8 97%
1g
$149.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1082755-1g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
1g
¥252.00 2024-04-27
eNovation Chemicals LLC
D759165-100mg
Acetic acid, 2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
878671-98-8 95%
100mg
$80 2025-02-28
Chemenu
CM140115-25g
methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 95%+
25g
$583 2023-03-07
Ambeed
A287973-25g
Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
878671-98-8 97%
25g
$412.0 2025-02-21

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Riferimento
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Diisopropylethylamine ;  0 °C
4.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
4.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, 50 °C
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 12 h, 50 °C
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Phosphoric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, 100 °C
2.1 Solvents: Dichloromethane ;  rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Riferimento
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Riferimento
Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability
Zhao, Tong; et al, Journal of Medicinal Chemistry, 2020, 63(19), 10829-10854

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
Riferimento
Triazole-naphthalene based fluorescent chemosensor for highly selective naked eye detection of carbonate ion and real sample analyses
Muniyasamy, Harikrishnan; et al, Inorganic Chemistry Communications, 2021, 133,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ;  0 °C
2.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  50 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, 50 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  3 - 10 h, 20 - 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methyl isobutyl ketone ,  Water ;  20 - 50 °C
Riferimento
Process for the preparation of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Anonymous, IP.com Journal, 2016, 16,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 12 h, 50 °C
Riferimento
Triazole-naphthalene based fluorescent chemosensor for highly selective naked eye detection of carbonate ion and real sample analyses
Muniyasamy, Harikrishnan; et al, Inorganic Chemistry Communications, 2021, 133,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Dipotassium phosphite Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  12 h, 100 °C
2.1 Reagents: Diisopropylethylamine ;  0 °C
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  50 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Raw materials

Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:878671-98-8)Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
A922665
Purezza:99%
Quantità:25g
Prezzo ($):371.0